(2-METHYL-3-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE
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Overview
Description
(2-METHYL-3-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE is a synthetic organic compound that features a furan ring substituted with a methyl group and a piperazine ring substituted with a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYL-3-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves the reaction of 2-methyl-3-furyl chloride with 4-phenethylpiperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-METHYL-3-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly as a ligand for various receptors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-METHYL-3-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction cascades, modulation of enzyme activity, or alteration of receptor binding.
Comparison with Similar Compounds
Similar Compounds
- (2-METHYL-3-FURYL)(4-BENZYL-PIPERAZINO)METHANONE
- (2-METHYL-3-FURYL)(4-METHOXY-PHENYL-PIPERAZINO)METHANONE
- (2-METHYL-3-FURYL)(4-TRIFLUOROMETHYL-PHENYL-PIPERAZINO)METHANONE
Uniqueness
(2-METHYL-3-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethyl group on the piperazine ring can influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-methylfuran-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-15-17(8-14-22-15)18(21)20-12-10-19(11-13-20)9-7-16-5-3-2-4-6-16/h2-6,8,14H,7,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYIJLXGCWGMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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